molecular formula C24H30N4O3S B2711397 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1324548-39-1

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2711397
CAS No.: 1324548-39-1
M. Wt: 454.59
InChI Key: FISTXNQJZJJWAT-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a structurally complex molecule featuring a central ethanediamide linker connecting two pharmacophoric moieties:

  • Arylpiperidine component: A 4-methylphenyl group substituted with a 2-oxopyrrolidine ring at the 3-position.
  • Piperidine-thiophene component: A piperidin-4-ylmethyl group modified at the 1-position with a thiophen-3-ylmethyl substituent.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-17-4-5-20(13-21(17)28-9-2-3-22(28)29)26-24(31)23(30)25-14-18-6-10-27(11-7-18)15-19-8-12-32-16-19/h4-5,8,12-13,16,18H,2-3,6-7,9-11,14-15H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISTXNQJZJJWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene-containing reagent.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine precursor.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the amine and oxalic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest it may have applications as a pharmacological agent . Research indicates that derivatives of similar structures have shown efficacy in treating conditions such as:

  • Neurological Disorders : Compounds with pyrrolidinone rings often exhibit neuroprotective properties. Studies on related compounds have shown promise in models of epilepsy and Parkinson's disease .
  • Pain Management : Some derivatives demonstrate antinociceptive effects, indicating potential use in pain relief therapies .

Drug Design and Development

The unique combination of functional groups allows for the exploration of this compound in drug design:

  • Targeting Receptors : The thiophene and piperidine components may enhance binding affinity to specific receptors, making it a candidate for developing targeted therapies against various diseases .
  • Structure-Activity Relationship (SAR) Studies : The compound can be utilized in SAR studies to optimize its efficacy and minimize side effects through systematic modifications of its structure .

Preliminary studies on similar compounds indicate that they may interact with ion channels and neurotransmitter systems, suggesting avenues for further investigation into their mechanisms of action:

  • Ion Channel Modulation : Compounds structurally related to this one have been shown to influence sodium and calcium channels, which are critical in neuronal excitability .
  • Anticancer Potential : Some studies suggest that related compounds exhibit anticancer activities by inhibiting cell proliferation through various pathways .

Case Study 1: Neurological Applications

A study involving similar pyrrolidinone derivatives demonstrated significant anticonvulsant activity in animal models. The tested compounds showed ED50 values comparable to existing antiepileptic drugs, suggesting that N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide could be developed further for epilepsy treatment .

Case Study 2: Pain Management

Research on analogs indicated that these compounds exhibited notable antinociceptive effects in formalin pain models. This suggests that the compound could be explored for its potential as a novel analgesic agent .

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-Phenyl-N-(piperidin-4-ylmethyl)propionamide Derivatives

  • Key Features :
    • Core : 4-Anilidopiperidine linked to a propionamide group.
    • Substituents : Varied 5-substituted tetrahydronaphthalen-2-yl-methyl groups (e.g., amine, acetamide, hydroxyl) .
  • The ethanediamide linker in the target compound differs from the propionamide group in these analogues, which may alter metabolic stability or receptor interactions.

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

  • Key Features: Core: Benzyl-substituted piperidine with a phenylamino-carboxamide group. Synthesis: Propionyl chloride coupling under basic conditions .
  • Comparison :
    • The target compound lacks the benzyl group but introduces a thiophene-methyl substituent, likely improving lipophilicity and π-π stacking interactions.

Analogues with Pyrrolidinone or Heterocyclic Substituents

N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-pyrrolidin-1-yl-butylamide

  • Key Features: Core: Triazine-pyrrolidinone hybrid with dimethylamino-benzylidene groups .
  • Comparison :
    • The target compound’s 2-oxopyrrolidin-1-yl group shares conformational similarities but is directly attached to the phenyl ring, reducing steric hindrance compared to the triazine-linked analogue.

Piperazine/Piperidine Derivatives with Aromatic Substitutions

3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

  • Key Features :
    • Core : Piperazine-trifluoromethylpyridine conjugate .
  • Comparison :
    • The target compound uses a piperidine-thiophene motif instead of piperazine-pyridine, likely reducing electron-withdrawing effects and altering target selectivity.

Substituent Effects on Pharmacological Properties

Compound Substituent Potential Impact
Target Compound Thiophen-3-ylmethyl Enhanced lipophilicity and CNS penetration; possible serotonin receptor interactions
5-Hydroxy Tetrahydronaphthalene Hydroxyl group Increased polarity; potential for glucuronidation
N-Phenylpropionamide Analogues Propionamide linker Higher metabolic susceptibility compared to ethanediamide

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a distinctive structure that includes a piperidine moiety and a thiophene group. Its molecular formula is C21H23N3O3SC_{21}H_{23}N_3O_3S, with a molecular weight of 397.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in various neurological and psychiatric conditions.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to dopamine and serotonin receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Signal Transduction Modulation : The compound may affect intracellular signaling pathways related to neuronal function.

Antimicrobial Activity

Research has indicated that derivatives similar to the compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Anticancer Properties

Some studies have explored the anticancer potential of similar compounds, suggesting that they may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related compound against standard bacterial strains, reporting MIC values that indicate moderate to strong antibacterial activity .
  • Neuropharmacological Effects : Another research effort focused on the neuropharmacological effects of piperidine derivatives, demonstrating their potential as anxiolytics or antidepressants through behavioral assays in animal models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReferences
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamideStructureAntimicrobial
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamideStructureAnticancer

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